2-Fluoro-4-morpholinoaniline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

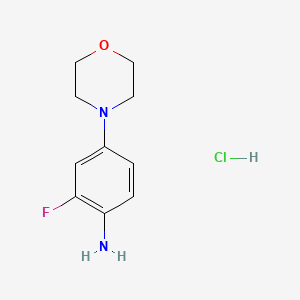

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-fluoro-4-morpholin-4-ylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O.ClH/c11-9-7-8(1-2-10(9)12)13-3-5-14-6-4-13;/h1-2,7H,3-6,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXANJJLTOFWCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2006276-93-1 | |

| Record name | Benzenamine, 2-fluoro-4-(4-morpholinyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2006276-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-4-morpholinoaniline Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2-Fluoro-4-morpholinoaniline hydrochloride, a fluorinated aniline derivative with significant potential as a versatile building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth insights into its synthesis, physicochemical properties, spectroscopic characterization, and potential applications.

Introduction: The Strategic Importance of Fluorinated Morpholinoanilines

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Similarly, the morpholine moiety is a privileged scaffold, often imparting favorable properties such as improved aqueous solubility and desirable pharmacokinetic profiles. The combination of these two structural features in the 2-Fluoro-4-morpholinoaniline scaffold presents a compelling starting point for the design of novel therapeutic agents.

While its isomer, 3-fluoro-4-morpholinoaniline, is widely recognized as a key intermediate in the synthesis of the oxazolidinone antibiotic Linezolid, this compound remains a less explored yet highly valuable compound.[1][2] This guide aims to shed light on the technical aspects of this compound, providing a foundation for its broader application in drug discovery programs. Several drugs, such as the antimicrobial Linezolid (Zyvox), the anticoagulant Rivaroxaban (Xarelto), and the investigational antineoplastic agents Entospletinib and Momelotinib, are derived from 4-morpholinoaniline, highlighting the therapeutic potential of this class of compounds.[2]

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-Fluoro-4-morpholinoaniline and its hydrochloride salt.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 2-Fluoro-4-(morpholin-4-yl)aniline hydrochloride | [3] |

| CAS Number | 1187582-49-5 | [4] |

| Molecular Formula | C₁₀H₁₄ClFN₂O | N/A |

| Molecular Weight | 232.68 g/mol | N/A |

| Appearance | Off-white to brown crystalline powder (predicted) | [1] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | N/A |

Spectroscopic Data (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine and amine substituents. The morpholine ring will exhibit two distinct triplets corresponding to the methylene protons adjacent to the oxygen and nitrogen atoms.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the ten carbon atoms. The carbon atom attached to the fluorine will show a characteristic large coupling constant (¹JCF). The chemical shifts of the aromatic carbons will be influenced by the electron-donating effects of the amino and morpholino groups and the electron-withdrawing effect of the fluorine atom. For the related compound 2-fluoroaniline, characteristic ¹³C NMR signals are observed.[5]

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-F stretching (around 1200-1300 cm⁻¹), and C-O-C stretching of the morpholine ring (around 1115 cm⁻¹). The spectrum of p-fluoroaniline shows characteristic bands that can be used for comparison.[6]

-

MS (Mass Spectrometry): The mass spectrum of the free base (2-Fluoro-4-morpholinoaniline) would show a molecular ion peak (M+) at m/z 196.10. The fragmentation pattern would likely involve the loss of fragments from the morpholine ring and the aniline core.[3]

Synthesis and Purification

The synthesis of 2-Fluoro-4-morpholinoaniline can be achieved through a multi-step process starting from commercially available 2-fluoro-4-bromoaniline. The following protocol is adapted from a patented synthetic method for 2-fluoro-4-substituted-amino anilines.[7]

Synthetic Pathway

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Protection of the Amino Group

-

To a solution of 2-fluoro-4-bromoaniline (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add anhydrous pyridine (2.1 equivalents).

-

Cool the mixture to 0 °C and add pivaloyl chloride (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-fluoro-4-bromophenyl)pivalamide.

Step 2: Buchwald-Hartwig Cross-Coupling

-

In a flame-dried flask under a nitrogen atmosphere, combine N-(2-fluoro-4-bromophenyl)pivalamide (1 equivalent), morpholine (1.2 equivalents), Pd₂(dba)₃ (0.02 equivalents), and Xantphos (0.04 equivalents) in anhydrous dioxane.

-

Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford N-(2-fluoro-4-morpholinophenyl)pivalamide.

Step 3: Deprotection of the Amino Group

-

Dissolve N-(2-fluoro-4-morpholinophenyl)pivalamide (1 equivalent) in a 50% aqueous sulfuric acid solution.

-

Heat the mixture to 100 °C and stir for 30-60 minutes.

-

Cool the reaction mixture and carefully neutralize with an aqueous sodium hydroxide solution until the pH is weakly alkaline.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give crude 2-fluoro-4-morpholinoaniline.

Step 4: Formation of the Hydrochloride Salt

-

Dissolve the crude 2-fluoro-4-morpholinoaniline in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrogen chloride in diethyl ether (e.g., 2 M) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Applications in Drug Discovery and Medicinal Chemistry

While direct biological applications of this compound are not extensively documented, its structural motifs suggest significant potential as a scaffold for the development of novel therapeutic agents.

A Versatile Building Block for Bioactive Molecules

The primary amine of 2-Fluoro-4-morpholinoaniline serves as a versatile synthetic handle for the introduction of various pharmacophores through reactions such as:

-

Amide bond formation: Coupling with carboxylic acids to generate a diverse library of amides.

-

Sulfonamide synthesis: Reaction with sulfonyl chlorides to produce sulfonamide derivatives.

-

Reductive amination: Condensation with aldehydes or ketones followed by reduction to yield secondary or tertiary amines.

These derivatizations allow for the exploration of a wide chemical space and the optimization of biological activity.

Potential Therapeutic Areas

Based on the known activities of structurally related compounds, derivatives of 2-Fluoro-4-morpholinoaniline could be investigated for a range of therapeutic applications:

-

Antimicrobial Agents: The structural similarity to the Linezolid intermediate suggests that derivatives may possess antibacterial properties.[1]

-

Anticancer Agents: Morpholine-containing compounds have demonstrated anticancer activity, and novel derivatives of 2-Fluoro-4-morpholinoaniline could be explored for their potential in oncology.[8]

-

Kinase Inhibitors: The aniline scaffold is a common feature in many kinase inhibitors, and derivatives of this compound could be designed to target specific kinases involved in disease pathways.

-

CNS-active Agents: The morpholine moiety can improve blood-brain barrier permeability, making this scaffold attractive for the development of drugs targeting the central nervous system.

Caption: Potential therapeutic applications of 2-Fluoro-4-morpholinoaniline derivatives.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. While a specific Material Safety Data Sheet (MSDS) is not widely available, the safety profiles of related compounds such as 4-morpholinoaniline and fluoroanilines provide guidance.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is a valuable and versatile building block for drug discovery and medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structural features offer significant potential for the development of novel therapeutic agents across a range of disease areas. This technical guide provides a solid foundation of knowledge to enable researchers to effectively utilize this compound in their research and development endeavors.

References

- 1. innospk.com [innospk.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Fluoro-4-(morpholin-4-yl)aniline | C10H13FN2O | CID 11481003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2abiotech.net [2abiotech.net]

- 5. 2-Fluoroaniline(348-54-9) 13C NMR spectrum [chemicalbook.com]

- 6. p-Fluoroaniline [webbook.nist.gov]

- 7. CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline - Google Patents [patents.google.com]

- 8. 2-Fluoro-4-[(morpholin-4-yl)methyl]aniline | 1342215-87-5 | SDC21587 [biosynth.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Fluoro-4-morpholinoaniline HCl

An In-depth Technical Guide Topic: Physicochemical Properties of 2-Fluoro-4-morpholinoaniline HCl Audience: Researchers, scientists, and drug development professionals.

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-Fluoro-4-morpholinoaniline Hydrochloride (HCl). As a fluorinated morpholinoaniline derivative, this compound represents a class of molecules with significant potential as building blocks in medicinal chemistry and materials science. Understanding its fundamental properties such as solubility, pKa, lipophilicity, and stability is paramount for its effective application in research and development. This document synthesizes available data with field-proven experimental protocols, offering researchers a practical and authoritative resource. We delve into the causality behind experimental choices, provide self-validating methodologies for characterization, and ground all claims in verifiable references. Where experimental data is not publicly available, we provide robust, step-by-step protocols for its determination in a standard laboratory setting.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. 2-Fluoro-4-morpholinoaniline HCl is the hydrochloride salt of the parent free base, 2-Fluoro-4-morpholinoaniline. The presence of the HCl salt significantly influences properties like solubility and handling compared to the free base.

Table 1: Chemical Identification

| Identifier | 2-Fluoro-4-morpholinoaniline HCl | 2-Fluoro-4-morpholinoaniline (Free Base) |

|---|---|---|

| IUPAC Name | 2-fluoro-4-morpholin-4-ylanilinium chloride | 2-fluoro-4-morpholin-4-ylaniline[1] |

| CAS Number | 1187582-49-5[2][3] | 209960-29-2[1] |

| Molecular Formula | C₁₀H₁₄ClFN₂O[2][4] | C₁₀H₁₃FN₂O[1] |

| Molecular Weight | 232.68 g/mol [2][4] | 196.22 g/mol [1] |

| Canonical SMILES | C1COCCN1C2=CC(=C(C=C2)F)N.Cl | C1COCCN1C2=CC(=C(C=C2)F)N |

| InChIKey | VMIJMGVGJOUFCC-UHFFFAOYSA-N (Free Base)[1] | VMIJMGVGJOUFCC-UHFFFAOYSA-N[1] |

The structure consists of a central benzene ring substituted with a fluorine atom and an amino group, as well as a morpholine ring. The hydrochloride salt is formed by the protonation of the most basic site, the exocyclic primary amine, which is fundamental to its behavior in solution.

References

Spectral Analysis of 2-Fluoro-4-morpholinoaniline Hydrochloride: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of 2-Fluoro-4-morpholinoaniline hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical application of these essential analytical techniques for the structural elucidation and purity assessment of this compound. The methodologies and interpretations presented herein are grounded in established principles and data from closely related structural analogs, offering a robust framework for the analysis of this and similar molecules.

Introduction

This compound is a substituted aniline derivative of interest in medicinal chemistry and materials science. Its structure, featuring a fluorine-substituted aromatic ring and a morpholine moiety, presents a unique set of spectral characteristics. Accurate and thorough spectral analysis is paramount for confirming the identity, purity, and stability of this compound in research and development settings. This guide will explore the expected ¹H NMR, ¹³C NMR, and mass spectral data for this compound, providing a detailed interpretation based on established chemical principles and comparative data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. The following sections detail the predicted ¹H and ¹³C NMR spectra of 2-Fluoro-4-morpholinoaniline and the experimental protocol for data acquisition.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 2-Fluoro-4-morpholinoaniline is expected to exhibit distinct signals corresponding to the aromatic protons, the morpholine protons, and the amine protons. The presence of the hydrochloride salt may lead to peak broadening and a downfield shift of the amine and adjacent protons. The analysis below is for the free base, with the understanding that the hydrochloride salt will show similar patterns with some chemical shift variations.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3 | ~6.7-6.9 | Doublet of doublets (dd) | J(H-F) ≈ 10-12, J(H-H) ≈ 2-3 |

| H-5 | ~6.9-7.1 | Doublet of doublets (dd) | J(H-H) ≈ 8-9, J(H-H) ≈ 2-3 |

| H-6 | ~6.6-6.8 | Triplet of doublets (td) | J(H-H) ≈ 8-9, J(H-F) ≈ 8-9 |

| Morpholine (-CH₂-N-) | ~3.0-3.2 | Triplet (t) | J ≈ 4-5 |

| Morpholine (-CH₂-O-) | ~3.8-4.0 | Triplet (t) | J ≈ 4-5 |

| -NH₂ | ~3.6 (broad) | Singlet (s) | - |

Interpretation:

The aromatic region is anticipated to show a complex pattern due to the fluorine substitution. The proton ortho to the fluorine (H-3) will appear as a doublet of doublets due to coupling with the fluorine and the adjacent proton. The other two aromatic protons (H-5 and H-6) will also exhibit splitting based on their coupling with neighboring protons and the fluorine atom. The morpholine moiety is expected to show two distinct triplets, characteristic of the -CH₂-N- and -CH₂-O- groups.[1] The amine protons will likely appear as a broad singlet, which can exchange with D₂O.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The fluorine atom will cause characteristic splitting of the signals for the carbon atoms it is directly attached to and those in close proximity.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (-NH₂) | ~140-142 (d, J(C-F) ≈ 10-12 Hz) |

| C-2 (-F) | ~154-156 (d, J(C-F) ≈ 240-250 Hz) |

| C-3 | ~115-117 (d, J(C-F) ≈ 20-25 Hz) |

| C-4 (-morpholine) | ~130-132 (d, J(C-F) ≈ 5-7 Hz) |

| C-5 | ~118-120 |

| C-6 | ~110-112 (d, J(C-F) ≈ 3-5 Hz) |

| Morpholine (-CH₂-N-) | ~50-52 |

| Morpholine (-CH₂-O-) | ~66-68 |

Interpretation:

The carbon directly attached to the fluorine atom (C-2) will exhibit a large coupling constant, a hallmark of C-F bonds. The other aromatic carbons will show smaller carbon-fluorine couplings depending on their distance from the fluorine atom. The morpholine carbons will appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Data Acquisition

References

biological activity of fluorinated morpholinoaniline derivatives

An In-depth Technical Guide to the Biological Activity of Fluorinated Morpholinoaniline Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the synthesis, multifaceted biological activities, and therapeutic potential of fluorinated morpholinoaniline derivatives. By integrating key structural motifs—the versatile morpholine ring, the aniline core, and the strategic incorporation of fluorine—these compounds have emerged as a prominent class of molecules in medicinal chemistry. We will delve into their significant antimicrobial, anticancer, and anti-inflammatory properties, elucidating the underlying mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

The Strategic Importance of Fluorine and the Morpholinoaniline Scaffold

The morpholinoaniline scaffold is a privileged structure in drug discovery, most notably as the core of the oxazolidinone antibiotic Linezolid. The precursor, 3-fluoro-4-morpholinoaniline, is a critical intermediate in Linezolid's synthesis.[1][2] The introduction of fluorine into pharmaceutical candidates is a well-established strategy to enhance drug-like properties.[3] Fluorine's high electronegativity and small atomic size can profoundly influence a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity to target proteins.[3][4][5] Specifically, fluorination can increase potency, improve the pharmacological profile, and in some cases, modulate the pKa of nearby functional groups to achieve selective targeting of tissues with different pH environments, such as inflamed or tumor tissues.[2][6]

Antimicrobial Activity: Targeting Essential Bacterial Machinery

Derivatives of 3-fluoro-4-morpholinoaniline have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[1] This broad-spectrum potential makes them attractive candidates for combating infectious diseases, particularly in an era of growing antibiotic resistance.

Mechanism of Action: Inhibition of DNA Gyrase and DHFR

A primary mechanism for the antibacterial action of these compounds is the dual inhibition of two essential bacterial enzymes: DNA gyrase and dihydrofolate reductase (DHFR).[1]

-

DNA Gyrase: This enzyme is a type II topoisomerase found in bacteria that controls the topological state of DNA by introducing negative supercoils, which is crucial for DNA replication and transcription.[1] Its inhibition leads to a disruption of these vital processes, ultimately causing bacterial cell death.

-

DHFR: This enzyme is critical for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides and certain amino acids. Inhibiting DHFR blocks the folate pathway, halting DNA synthesis and cell growth.

Several sulfonamide and carbamate derivatives of 3-fluoro-4-morpholinoaniline have shown potent, dose-dependent inhibition of these enzymes.[1] Furthermore, some trifluoro-aniline derivatives exhibit rapid bactericidal activity against pathogens like Vibrio parahaemolyticus, a mechanism attributed to the induction of reactive oxygen species (ROS) that cause membrane damage.[7]

Quantitative Antimicrobial Data

| Compound Derivative | Target Enzyme | IC50 (µM) | Reference |

| Derivative 2d | DNA Gyrase | 18.17 | [1] |

| Derivative 3a | DNA Gyrase | ~20 | [1] |

| Derivative 2a | DNA Gyrase | 23.87 | [1] |

| Derivative 2d | DHFR | 4.33 | [1] |

| Derivative 3a | DHFR | ~5 | [1] |

| Derivative 2a | DHFR | 5.54 | [1] |

Experimental Protocol: DNA Gyrase Inhibition Assay

This protocol outlines a typical in vitro assay to determine the inhibitory effect of a compound on E. coli DNA gyrase activity. The principle is based on the enzyme's ability to supercoil a relaxed plasmid DNA (pBR322). Inhibition is observed as a reduction in the amount of supercoiled DNA.

Materials:

-

E. coli DNA Gyrase (e.g., from Invitrogen or a similar supplier)

-

Relaxed pBR322 DNA

-

Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% (w/v) glycerol)

-

Test Compounds (dissolved in DMSO)

-

Positive Control (e.g., Ciprofloxacin)

-

Stop Solution/Loading Dye (e.g., STEB buffer with 1% SDS, 0.05% bromophenol blue, 5% sucrose)

-

Agarose Gel (1%) with Ethidium Bromide

-

TAE Buffer

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order: Assay Buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and varying concentrations of the test compound or positive control.

-

Enzyme Addition: Initiate the reaction by adding E. coli DNA gyrase (e.g., 1 unit). The final reaction volume is typically 20-30 µL.

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour.

-

Reaction Termination: Stop the reaction by adding 5-10 µL of the Stop Solution/Loading Dye.

-

Agarose Gel Electrophoresis: Load the entire reaction mixture onto a 1% agarose gel. Run the electrophoresis in TAE buffer at a constant voltage (e.g., 80V) until the dye front has migrated approximately 75% of the gel length.

-

Visualization and Analysis: Visualize the DNA bands under UV light. The relaxed plasmid migrates slower than the supercoiled form. Quantify the band intensities using densitometry software. Calculate the percentage of inhibition relative to the no-compound control and determine the IC50 value.

Visualization: Antimicrobial Mechanism of Action

References

- 1. researchgate.net [researchgate.net]

- 2. innospk.com [innospk.com]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "Computational Molecular Docking of Fluorinated Morphine Derivatives fo" by Mirabella Romano and Emily Chen [digitalcommons.chapman.edu]

- 7. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species [mdpi.com]

A Technical Guide to Investigating the Mechanism of Action of 2-Fluoro-4-morpholinoaniline Compounds as Putative PI3K/Akt/mTOR Pathway Inhibitors

Abstract

The 2-fluoro-4-morpholinoaniline scaffold is a privileged structure in medicinal chemistry, appearing in compounds with diverse biological activities, from antimicrobial to anticancer effects.[1][2][3][4] Analysis of structurally related molecules reveals a recurring pattern of activity against key cellular signaling nodes, particularly the phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway.[5][6][7][8] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.[6][9] Compounds containing a morpholine moiety have been shown to be beneficial for mTOR inhibition and are present in numerous PI3K inhibitors, some of which have advanced to clinical trials.[5][10][11] This guide presents a potential mechanism of action for 2-fluoro-4-morpholinoaniline derivatives, hypothesizing that they function as ATP-competitive inhibitors of PI3K and/or mTOR kinases. We provide a comprehensive, field-proven framework for validating this hypothesis, detailing the strategic selection of assays, step-by-step experimental protocols, and data interpretation to rigorously test this proposed mechanism.

Introduction: The Rationale for Targeting PI3K/Akt/mTOR

The PI3K/Akt/mTOR signaling cascade is one of the most frequently dysregulated pathways in human cancer, making it a high-priority target for therapeutic development.[5][9] The pathway is initiated by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which activate Class I PI3Ks. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and PDK1, to the cell membrane, leading to Akt activation.

Activated Akt proceeds to phosphorylate a multitude of downstream substrates, including mTOR Complex 1 (mTORC1), which subsequently promotes protein synthesis, lipid biogenesis, and cell growth while inhibiting autophagy. The structural similarity between the ATP-binding catalytic sites of PI3K and mTOR has enabled the development of dual inhibitors, which can completely shut down Akt activation and offer a powerful therapeutic strategy.[5][7]

The 2-fluoro-4-morpholinoaniline core combines several features suggestive of kinase inhibitory activity: a heterocyclic morpholine ring known to improve pharmacokinetic properties and engage with kinase active sites, and an aniline backbone that can be readily functionalized to optimize target affinity and selectivity.[1][10] Based on extensive precedent with similar chemical scaffolds, we hypothesize that these compounds directly inhibit PI3K and/or mTOR.

Hypothesized Signaling Pathway and Point of Inhibition

The diagram below illustrates the canonical PI3K/Akt/mTOR pathway and the hypothesized points of inhibition for 2-fluoro-4-morpholinoaniline compounds.

Caption: Hypothesized mechanism targeting the PI3K/mTOR signaling axis.

Experimental Validation Strategy

To rigorously test our hypothesis, we propose a tiered experimental approach, moving from broad cellular effects to specific molecular interactions. This strategy ensures that each step builds logically on the last, providing a self-validating workflow from phenotype to mechanism.

Overall Experimental Workflow

Caption: Tiered strategy for mechanism of action validation.

Tier 1: Assessing Cellular Anti-proliferative Activity

Causality: The first step is to confirm that the 2-fluoro-4-morpholinoaniline compounds exert a biological effect consistent with the inhibition of a pro-survival pathway. A standard cell viability assay using cancer cell lines known to have a hyperactivated PI3K pathway (e.g., MCF-7, A549) is the logical starting point.

Protocol: MTT Cell Proliferation Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a 2x serial dilution of the test compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC₅₀ (half-maximal inhibitory concentration).

Expected Data & Interpretation:

A potent compound will exhibit a low IC₅₀ value, indicating it effectively inhibits cell proliferation. This result provides the foundational evidence needed to justify a deeper mechanistic investigation.

| Compound | Cell Line | IC₅₀ (µM) |

| Compound X | MCF-7 | 1.5 |

| Compound Y | MCF-7 | 12.8 |

| Doxorubicin (Control) | MCF-7 | 0.8 |

Tier 2: Verifying PI3K/Akt/mTOR Pathway Inhibition

Causality: If the compounds are inhibiting PI3K or mTOR, we expect to see a dose-dependent decrease in the phosphorylation of key downstream substrates. Western blotting is the gold-standard technique for this analysis.

Protocol: Western Blot for Phospho-protein Analysis

-

Cell Treatment: Seed cells (e.g., MCF-7) in 6-well plates. Once they reach 70-80% confluency, treat them with the test compound at various concentrations (e.g., 0.1x, 1x, 10x IC₅₀) for 2-4 hours. Include a vehicle control.

-

Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Key antibodies include:

-

Phospho-Akt (Ser473) - Marker for mTORC2/upstream activity

-

Total Akt - Loading control

-

Phospho-S6K (Thr389) - Marker for mTORC1 activity

-

Total S6K - Loading control

-

-

Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Interpretation: A PI3K/mTOR inhibitor should decrease the levels of p-Akt and p-S6K without affecting the total protein levels. A selective mTORC1 inhibitor would decrease p-S6K but might lead to an increase in p-Akt due to feedback loop relief. A dual PI3K/mTOR inhibitor will suppress both readouts.[5][12]

Tier 3: Confirming Direct Target Engagement

Causality: Cellular data strongly suggests pathway inhibition, but it does not prove direct binding. We must differentiate between direct target inhibition and indirect downstream effects. An in vitro kinase assay directly measures the compound's ability to inhibit the enzymatic activity of the purified target protein.

Protocol: In Vitro Kinase Glo® Assay (Promega)

This commercial assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in signal indicates ATP consumption by the kinase; inhibition of the kinase results in a higher signal.

-

Reagent Preparation: Prepare kinase buffer, purified recombinant human PI3Kα or mTOR enzyme, substrate (e.g., PIP2 for PI3K), and ATP.

-

Reaction Setup (384-well plate):

-

Add test compound dilutions in DMSO.

-

Add the kinase/substrate mixture to all wells.

-

Initiate the reaction by adding ATP.

-

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Detection: Add Kinase-Glo® Reagent, which lyses the enzyme and measures the remaining ATP via a luciferase reaction.

-

Readout: Measure luminescence on a plate reader.

-

Data Analysis: Calculate the percent inhibition relative to no-enzyme and no-compound controls to determine the IC₅₀ for direct enzyme inhibition.

Expected Data & Interpretation:

This assay provides quantitative proof of direct target inhibition and allows for comparison of potency against different kinase isoforms.

| Compound | Target Kinase | Direct Inhibition IC₅₀ (nM) |

| Compound X | PI3Kα | 5.2 |

| Compound X | mTOR | 8.7 |

| PKI-587 (Control) | PI3Kα | 0.4 |

| PKI-587 (Control) | mTOR | 1.6 |

Conclusion and Future Directions

This guide outlines a robust, multi-tiered strategy to investigate the hypothesis that 2-fluoro-4-morpholinoaniline compounds act as inhibitors of the PI3K/Akt/mTOR pathway. By systematically progressing from cellular phenotype to direct biochemical inhibition, researchers can generate a comprehensive data package to validate this mechanism of action. Positive results from this workflow would provide a strong rationale for further preclinical development, including lead optimization, pharmacokinetic studies, and in vivo efficacy testing in xenograft cancer models. The inherent "drug-like" properties of the morpholine scaffold make this compound class a highly attractive starting point for novel anticancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. innospk.com [innospk.com]

- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 9. Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

2-Fluoro-4-morpholinoaniline hydrochloride solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Fluoro-4-morpholinoaniline Hydrochloride in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Navigating the Uncharted Solubility Landscape

This document, therefore, deviates from a simple data sheet. Instead, it serves as a comprehensive technical guide and a strategic manual for the research scientist. We will delve into the theoretical principles governing the solubility of this specific molecule, leveraging the known properties of its parent aniline. More critically, we will provide a robust, field-proven experimental framework for you to determine its solubility profile with confidence. This guide is built on the principles of predictive chemistry and rigorous experimental design, empowering you to generate the data required for your research and development endeavors.

Physicochemical Profile: From Free Base to Hydrochloride Salt

A thorough understanding of a molecule's inherent properties is the first step in predicting its behavior in different solvent systems.

The Parent Compound: 2-Fluoro-4-morpholinoaniline

The free base, 2-Fluoro-4-morpholinoaniline, possesses a unique combination of functional groups that dictate its polarity and potential for intermolecular interactions.

-

Molecular Formula: C₁₀H₁₃FN₂O[1]

-

Molecular Weight: 196.22 g/mol [2]

-

Appearance: Off-white to brown crystalline powder[3]

-

Melting Point: Approximately 121-123 °C[3]

-

Key Structural Features:

-

An aromatic aniline ring, which introduces a degree of hydrophobicity.

-

A primary amine (-NH₂), which is a hydrogen bond donor and acceptor, and a site for basicity.

-

A morpholine ring, which contains an ether linkage and a tertiary amine, adding to the molecule's polarity and hydrogen bonding capability (as an acceptor).

-

A fluorine atom, an electron-withdrawing group that can influence the basicity of the aniline nitrogen and participate in weak intermolecular interactions.

-

Amines, in general, are soluble in a range of organic solvents, including alcohols, ethers, and benzene.[4][5] The parent compound, 3-Fluoro-4-morpholinoaniline (an isomer), is noted to be soluble in methanol.[6] This suggests that the free base of our target molecule likely exhibits good solubility in polar organic solvents.

The Hydrochloride Salt: A Shift in Properties

The formation of a hydrochloride salt involves the protonation of the most basic nitrogen atom by hydrochloric acid.[7] In 2-Fluoro-4-morpholinoaniline, this is expected to be the primary amine, given that the lone pair on the morpholine nitrogen is less available due to its aliphatic nature being less basic than the primary aromatic amine. This transformation from a neutral molecule to an ionic salt dramatically alters its physicochemical properties.

-

Increased Polarity: The introduction of a positive charge on the nitrogen and the presence of the chloride counter-ion (Cl⁻) make the molecule significantly more polar than its free base form.[8]

-

Enhanced Hydrogen Bonding: The newly formed ammonium group (-NH₃⁺) is a potent hydrogen bond donor.

-

Higher Melting Point: Generally, salts have higher melting points than their corresponding free bases due to strong ionic lattice forces.

-

Aqueous vs. Organic Solubility: This salt formation is a common strategy to increase a drug's aqueous solubility.[7][9] Conversely, this increased polarity typically leads to a decrease in solubility in nonpolar organic solvents.[8]

The relationship between the free base and its hydrochloride salt is a fundamental acid-base equilibrium.

Caption: Acid-base equilibrium of the target compound.

Theoretical Solubility Predictions in Organic Solvents

The principle of "like dissolves like" is our primary guide.[10] Solvents that can effectively solvate the charged ammonium group and the chloride ion will be the most effective.

We can categorize organic solvents to make educated predictions:

| Solvent Class | Examples | Predicted Solubility of Hydrochloride Salt | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | High to Moderate | These solvents have O-H bonds, making them excellent hydrogen bond donors and acceptors. They can effectively solvate both the ammonium cation and the chloride anion. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Moderate to Low | These solvents have high dipole moments and can solvate cations well, but are less effective at solvating anions (like Cl⁻) compared to protic solvents. Acetonitrile is generally a poorer solvent for salts. |

| Low Polarity | Dichloromethane (DCM), Chloroform, Ethyl Acetate | Low to Very Low | These solvents have some polarity but lack strong hydrogen bonding capabilities. Ethyl acetate is a hydrogen bond acceptor but not a donor.[11] Solubility is expected to be limited. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Very Low to Insoluble | These solvents lack the polarity and hydrogen bonding ability to overcome the strong ionic lattice energy of the salt.[8] |

Expert Insight: While hydrochloride salts are generally less soluble in organic solvents than their free bases, this is not absolute. For complex molecules, especially in polar protic solvents like methanol, significant solubility can still be observed. The interplay of the organic "scaffold" of the molecule with the solvent cannot be ignored.

Experimental Protocol: The Equilibrium Shake-Flask Method

The definitive way to determine solubility is through experimentation. The equilibrium (or thermodynamic) solubility measurement via the shake-flask method is the gold standard.[12] This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached.

Workflow Overview

The process involves creating a saturated solution, ensuring it has reached equilibrium, separating the solid and liquid phases, and then quantifying the concentration of the dissolved solute.

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Methodology

Materials:

-

This compound (ensure purity and solid form are characterized, e.g., by XRPD)

-

Selected organic solvents (HPLC grade or higher)

-

Vials with screw caps (e.g., 4 mL or 20 mL glass vials)

-

Orbital shaker with temperature control

-

Centrifuge (optional, but recommended)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Protocol:

-

Preparation of Samples:

-

Accurately weigh an excess amount of this compound into a vial. "Excess" means enough solid should remain undissolved at the end of the experiment. A starting point is ~20 mg of solid.

-

Pipette a precise volume of the chosen organic solvent into the vial (e.g., 2.0 mL).

-

Prepare each solvent experiment in triplicate to ensure reproducibility.[12]

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).

-

Agitate the samples for a predetermined time to ensure equilibrium is reached. A 24-hour period is a good starting point, but 48 or 72 hours may be necessary.

-

Causality Check (Trustworthiness): To validate that equilibrium has been reached, you can take samples at multiple time points (e.g., 24h and 48h). If the measured concentration does not change significantly, equilibrium has been achieved.

-

-

Sample Separation:

-

Remove the vials from the shaker and let them stand at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

(Optional) Centrifuge the vials to further aid in the separation of the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant (the clear liquid) using a syringe. Avoid disturbing the solid material at the bottom.

-

Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles. Note: Pre-saturate the filter by discarding the first few drops to avoid loss of analyte due to adsorption to the filter membrane.

-

-

Quantification:

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of your analytical method.

-

Analyze the diluted samples using a validated HPLC-UV method. A calibration curve must be prepared using standards of known concentrations of this compound.

-

Calculate the concentration in the original (undiluted) sample by applying the dilution factor. This value represents the solubility.

-

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly for easy comparison.

Example Data Table:

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (g/100mL) | Observations |

| Methanol | Polar Protic | 25 | [Experimental Data] | [Calculated Data] | |

| Ethanol | Polar Protic | 25 | [Experimental Data] | [Calculated Data] | |

| Acetonitrile | Polar Aprotic | 25 | [Experimental Data] | [Calculated Data] | |

| Dichloromethane | Low Polarity | 25 | [Experimental Data] | [Calculated Data] | |

| Toluene | Nonpolar | 25 | [Experimental Data] | [Calculated Data] |

Conclusion

While published data on the organic solvent solubility of this compound is scarce, a combination of theoretical prediction and rigorous experimental methodology provides a clear path forward for researchers. The conversion of the parent aniline to its hydrochloride salt fundamentally increases its polarity, suggesting higher solubility in polar protic solvents like methanol and significantly lower solubility in nonpolar solvents such as hexane or toluene. The shake-flask method, when executed with care and proper validation, will yield reliable, high-quality data essential for any application in drug development or chemical synthesis. This guide provides the framework to generate that crucial data with scientific integrity.

References

- 1. 2-Fluoro-4-(morpholin-4-yl)aniline | C10H13FN2O | CID 11481003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. 3-Fluoro-4-morpholinoaniline | 93246-53-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. quora.com [quora.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. who.int [who.int]

Synthesis Pathway for 2-Fluoro-4-morpholinoaniline Hydrochloride: An In-depth Technical Guide

Introduction

2-Fluoro-4-morpholinoaniline hydrochloride is a key synthetic intermediate in the pharmaceutical industry, notably in the synthesis of advanced therapeutic agents. Its structure, featuring a fluorinated aniline core coupled with a morpholine moiety, provides a versatile scaffold for drug discovery and development. This guide offers a comprehensive overview of a reliable and commonly employed synthesis pathway for this compound, designed for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established chemical principles, emphasizing not just the procedural steps but the underlying rationale to ensure reproducibility and scalability.

Strategic Overview of the Synthesis

The synthesis of this compound is efficiently achieved through a two-step reaction sequence followed by a final salt formation. The overall strategy is as follows:

-

Nucleophilic Aromatic Substitution (SNA r): This initial step involves the reaction of 3,4-difluoronitrobenzene with morpholine. The highly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of one of the fluorine atoms by the secondary amine of morpholine. The regioselectivity of this reaction is a critical consideration, with the substitution preferentially occurring at the para position to the nitro group due to superior resonance stabilization of the Meisenheimer intermediate.

-

Reduction of the Nitro Group: The nitro intermediate, 4-(2-fluoro-4-nitrophenyl)morpholine, is subsequently reduced to the corresponding primary amine, 2-Fluoro-4-morpholinoaniline. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation or transfer hydrogenation using iron powder in the presence of an acid or ammonium salt being common, cost-effective, and efficient methods.

-

Hydrochloride Salt Formation: The final step involves the conversion of the synthesized free base, 2-Fluoro-4-morpholinoaniline, into its more stable and often more crystalline hydrochloride salt. This is typically achieved by treating a solution of the aniline with hydrochloric acid.

This synthetic approach is robust and has been widely adopted due to its high yields and the ready availability of the starting materials.

Visualizing the Synthesis Workflow

Caption: Overall synthesis workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine (Intermediate)

Causality of Experimental Choices:

-

Starting Material: 3,4-Difluoronitrobenzene is selected as the starting material. The two fluorine atoms are good leaving groups, and the para-nitro group strongly activates the ring for nucleophilic aromatic substitution.[1][2]

-

Nucleophile: Morpholine is a secondary amine that acts as the nucleophile. Its inclusion in the final structure is often desired for its pharmacokinetic properties in drug molecules.

-

Solvent: Acetonitrile is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the SNAr reaction at elevated temperatures.

-

Temperature: The reaction is typically carried out at reflux to provide sufficient thermal energy to overcome the activation barrier of the substitution reaction, leading to a reasonable reaction rate.

Experimental Protocol:

-

To a solution of 3,4-difluoronitrobenzene (1.0 eq) in acetonitrile, add morpholine (1.2 eq).

-

Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, 4-(2-fluoro-4-nitrophenyl)morpholine, often precipitates from the cooled reaction mixture.

-

Filter the solid product, wash with cold acetonitrile or water, and dry under vacuum to yield the intermediate as a yellow solid.[3][4]

Step 2: Synthesis of 2-Fluoro-4-morpholinoaniline (Free Base)

Causality of Experimental Choices:

-

Reducing System: A combination of iron powder and ammonium chloride in a mixed solvent system (e.g., methanol/water or ethanol/water) is a classic and highly effective method for the reduction of aromatic nitro groups.[3][5] This method, a form of transfer hydrogenation, is advantageous due to its low cost, operational simplicity, and chemoselectivity, often leaving other functional groups intact.[3][6][7] The ammonium chloride helps to activate the iron surface and serves as a proton source.

-

Solvent System: The mixed alcohol/water solvent system is used to dissolve the nitro-intermediate and the ammonium chloride, while providing a medium for the heterogeneous reaction with iron powder.

-

Temperature: Gentle heating (e.g., 70°C) is employed to increase the rate of the reduction reaction without promoting side reactions.[3]

Experimental Protocol:

-

In a round-bottom flask, suspend 4-(2-fluoro-4-nitrophenyl)morpholine (1.0 eq) in a mixture of methanol and water (e.g., a 1:1 ratio).

-

Add ammonium chloride (5.0 eq) and iron powder (5.0 eq) to the suspension.

-

Heat the reaction mixture to 70°C and stir vigorously for 2-4 hours.

-

Monitor the disappearance of the starting material by TLC or HPLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts.

-

Wash the Celite® pad with methanol.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Fluoro-4-morpholinoaniline as a solid.[3][5] The crude product can be purified by recrystallization if necessary.

Step 3: Preparation of this compound (Final Product)

Causality of Experimental Choices:

-

Acidification: The conversion of the basic aniline to its hydrochloride salt is a straightforward acid-base reaction.[8] The salt form generally exhibits improved stability, crystallinity, and handling properties compared to the free base.

-

Solvent: A non-polar organic solvent in which the free base is soluble but the hydrochloride salt is not, such as diethyl ether or ethyl acetate, is ideal for this procedure.[9] This allows for the precipitation of the pure salt upon addition of hydrochloric acid.

-

Reagent: A solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether) is used to avoid the introduction of water, which can sometimes hinder crystallization or lead to the formation of hydrates.[10]

Experimental Protocol:

-

Dissolve the crude or purified 2-Fluoro-4-morpholinoaniline (1.0 eq) in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 2M hydrochloric acid in diethyl ether (1.1 eq) dropwise with stirring.

-

A precipitate of this compound will form immediately.[9]

-

Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material or impurities.

-

Dry the product under vacuum to obtain the final this compound.

Quantitative Data Summary

| Step | Reactants | Key Reagents/Catalysts | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | 3,4-Difluoronitrobenzene, Morpholine | - | Acetonitrile | 82 | 4-6 | 90-95 |

| 2 | 4-(2-Fluoro-4-nitrophenyl)morpholine | Fe, NH₄Cl | Methanol/Water | 70 | 2-4 | 85-95 |

| 3 | 2-Fluoro-4-morpholinoaniline | HCl in Diethyl Ether | Diethyl Ether | 0 | 0.5 | >95 |

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons will be shifted downfield compared to the free base due to the electron-withdrawing effect of the ammonium group. The NH₂ singlet of the free base will be replaced by a broad singlet for the NH₃⁺ protons. The morpholine protons will appear as two multiplets around 3.0-4.0 ppm. |

| ¹³C NMR | The carbon atoms of the aromatic ring will show characteristic shifts, with the carbon bearing the fluorine atom exhibiting a large C-F coupling constant. The chemical shifts will be influenced by the protonation of the amino group. |

| FT-IR | Appearance of a broad absorption band in the 2200-3000 cm⁻¹ region corresponding to the N⁺-H stretching of the ammonium salt. The characteristic N-H bending vibrations of the primary amine will also be altered. |

| Mass Spec. | The mass spectrum will show the molecular ion peak corresponding to the free base (C₁₀H₁₃FN₂O). |

| Melting Point | The hydrochloride salt is expected to have a sharp and higher melting point compared to the free base. |

Safety and Handling Precautions

-

3,4-Difluoronitrobenzene: Is a toxic and irritant compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

Morpholine: Is a corrosive and flammable liquid. Avoid contact with skin and eyes and handle in a fume hood away from ignition sources.

-

Iron Powder: Can be flammable. Handle with care and avoid creating dust clouds.

-

Hydrochloric Acid: Is highly corrosive. Handle with extreme care, using appropriate PPE.

-

Solvents: Diethyl ether is extremely flammable. Acetonitrile and methanol are flammable and toxic. All handling of these solvents should be performed in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Conclusion

The synthesis pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By understanding the chemical principles behind each step and adhering to the outlined protocols, researchers and drug development professionals can confidently synthesize this valuable intermediate for their research and development endeavors. The emphasis on safety and detailed characterization ensures the integrity and reproducibility of the synthesis, which is paramount in the pharmaceutical field.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. sciencemadness.org [sciencemadness.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

literature review of morpholinoaniline compounds in research

An In-depth Technical Guide to Morpholinoaniline Compounds in Research

Authored by a Senior Application Scientist

Introduction: The Morpholinoaniline Scaffold - A Privileged Structure in Medicinal Chemistry

The morpholine ring is a versatile and privileged heterocyclic scaffold frequently employed in medicinal chemistry for its favorable physicochemical, metabolic, and biological properties.[1] When integrated with an aniline moiety, it forms the morpholinoaniline core, a structure that serves as the foundation for a diverse array of pharmacologically active compounds. These compounds have demonstrated significant therapeutic potential across multiple domains, including oncology, infectious diseases, and neurodegeneration.[2][3][4] The significance of this scaffold is underscored by its presence in approved drugs and numerous investigational agents. For example, 3-Fluoro-4-morpholinoaniline is a critical intermediate in the synthesis of Linezolid, a synthetic antibiotic effective against multidrug-resistant Gram-positive bacteria like MRSA.[5][6] The morpholine group often enhances drug-like properties, such as aqueous solubility and metabolic stability, making it an attractive component in drug design.[1][7] This guide provides a comprehensive review of the synthesis, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols related to morpholinoaniline compounds, offering researchers and drug development professionals a technical resource for harnessing the potential of this important chemical class.

Part 1: Synthesis of the Core Morpholinoaniline Scaffold

The synthesis of the morpholinoaniline core is adaptable, allowing for the introduction of various substituents to modulate pharmacological activity. The most common strategies involve the formation of the morpholine-aryl bond followed by the generation of the aniline amine group.

Nucleophilic Aromatic Substitution (SNAr) and Nitro Reduction

A prevalent and robust method begins with a di- or mono-halo-substituted nitrobenzene. The morpholine ring is introduced via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of a halide by the secondary amine of morpholine. The resulting nitrophenyl morpholine intermediate is then reduced to the corresponding aniline.

This two-step process is fundamental for producing key intermediates like 3-fluoro-4-morpholinoaniline.[5] The choice of reducing agent is critical; common methods include catalytic hydrogenation with palladium on carbon (Pd/C) or reduction with metals in acidic media, such as iron powder with ammonium chloride.[5][8]

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. researchgate.net [researchgate.net]

- 6. innospk.com [innospk.com]

- 7. benchchem.com [benchchem.com]

- 8. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]

Investigating the Therapeutic Potential of 2-Fluoro-4-morpholinoaniline HCl: A Technical Guide for Drug Discovery Professionals

Abstract

This guide provides a comprehensive technical framework for the investigation of 2-Fluoro-4-morpholinoaniline HCl, a fluorinated morpholinoaniline derivative, as a potential therapeutic agent. While direct pharmacological data on this specific compound is not publicly available, its structural motifs are prevalent in a range of clinically significant molecules. The morpholine ring is a privileged scaffold in medicinal chemistry, known to confer favorable pharmacokinetic properties and contribute to potent biological activity.[1][2][3] This document outlines a logical, data-driven research roadmap, hypothesizing its potential as both a kinase inhibitor for oncological applications and a novel antimicrobial agent, based on the established activities of structurally related compounds.[4][5][6] We present detailed, field-proven experimental protocols to enable researchers to systematically evaluate its biological activity, identify molecular targets, and validate its therapeutic promise.

Introduction: Rationale for Investigation

2-Fluoro-4-morpholinoaniline HCl (CAS No: 1187582-49-5) is a synthetic organic compound featuring a fluorinated aniline core substituted with a morpholine moiety.[7] The strategic incorporation of these two key structural features provides a strong rationale for its investigation in drug discovery.

-

The Morpholine Scaffold: The morpholine heterocycle is a cornerstone of modern medicinal chemistry.[1] Its saturated ring can improve aqueous solubility, enhance metabolic stability, and act as a hydrogen bond acceptor, often leading to improved drug-like properties.[8][9] The morpholine ring is a key pharmacophore in numerous approved drugs, including inhibitors of critical cell signaling kinases like phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[8][10][11][12]

-

The Fluoroaniline Core: The presence of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and pKa. It can also form crucial interactions with target proteins and block metabolic oxidation, thereby enhancing pharmacokinetic profiles.

-

Analog-Based Hypothesis: The structural isomer, 3-Fluoro-4-morpholinoaniline, is a known intermediate in the synthesis of the antibiotic Linezolid.[4][13] Furthermore, derivatives of 3-fluoro-4-morpholinoaniline have been synthesized and demonstrated significant in vitro anti-proliferative activity against breast cancer cell lines, inducing apoptosis-mediated cell death.[5][6] This provides a compelling, evidence-based starting point for hypothesizing similar, or novel, activities for the 2-fluoro isomer.

Based on this analysis, this guide will focus on two primary, hypothesized therapeutic applications: Oncology (Kinase Inhibition) and Infectious Diseases (Antimicrobial Activity) .

Physicochemical Characterization and ADME Profiling

Before biological evaluation, a thorough characterization of the compound's fundamental properties is essential. The hydrochloride (HCl) salt form is intended to improve aqueous solubility, a critical parameter for reliable assay performance.

| Property | Test Method | Rationale |

| Purity | HPLC, LC-MS, ¹H NMR | Ensures observed biological effects are due to the compound itself, not impurities. |

| Aqueous Solubility | Kinetic/Thermodynamic Solubility Assay | Determines concentration limits for in vitro assays and informs formulation for in vivo studies. |

| Lipophilicity (LogD) | Shake-flask or HPLC method | Predicts membrane permeability and potential for off-target effects. |

| Chemical Stability | pH stability, Plasma stability assays | Assesses degradation rate in relevant biological matrices. |

| Permeability | PAMPA, Caco-2 assays | Predicts passive diffusion and active transport across biological membranes, indicating oral bioavailability. |

| Metabolic Stability | Liver Microsome Stability Assay | Identifies potential metabolic liabilities and predicts in vivo clearance. |

Therapeutic Hypothesis 1: Oncology via Kinase Inhibition

The dysregulation of protein kinase signaling is a hallmark of cancer.[8] The morpholinoaniline scaffold is a well-established pharmacophore for kinase inhibitors, particularly within the PI3K/Akt/mTOR pathway.[8][10] The morpholine oxygen can act as a crucial hydrogen bond acceptor in the kinase hinge region, a common interaction motif for ATP-competitive inhibitors.[11]

Hypothesized Mechanism of Action (MoA)

We hypothesize that 2-Fluoro-4-morpholinoaniline HCl acts as an ATP-competitive inhibitor of one or more kinases within the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers.

References

- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells | CSIR-NCL Library, Pune [library.ncl.res.in]

- 6. researchgate.net [researchgate.net]

- 7. 2abiotech.net [2abiotech.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 3-fluoro-4-morpholinoaniline – Juvenus Drugs [juvenusdrugs.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Fluoro-4-morpholinoaniline Hydrochloride

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing medicinal chemistry, the introduction of novel reagents is a constant. Among these, functionalized anilines such as 2-Fluoro-4-morpholinoaniline hydrochloride serve as critical building blocks. However, with great synthetic utility comes the profound responsibility of ensuring laboratory safety. This in-depth technical guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles and data from closely related analogs.

Part 1: Hazard Identification and Risk Assessment

The primary maxim of laboratory safety is to understand the inherent hazards of a substance before it enters the laboratory. Based on data from analogous compounds, this compound is anticipated to be a hazardous substance.

1.1 Toxicological Profile Summary

The toxicological profile is extrapolated from data on similar compounds, including various fluoroanilines and morpholinoanilines. The primary hazards are categorized as follows:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3] Aniline derivatives are known to affect the blood's oxygen-carrying capacity (methemoglobinemia), and this potential should be considered.

-

Skin Corrosion/Irritation: Causes skin irritation.[2][4] Prolonged or repeated contact may lead to dermatitis.

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[2][4]

-

Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[4][5]

Table 1: GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2][3][5] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[2][3] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[2][3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][4] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[2][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[4][5] |

1.2 Physicochemical Properties

Understanding the physical state and stability is paramount for safe storage and handling.

Table 2: Physicochemical Data

| Property | Value | Source/Rationale |

| Physical State | Solid: Powder/Crystalline Solid. | Based on analogs like 3-Fluoro-4-morpholinoaniline.[3] |

| Molecular Formula | C₁₀H₁₃FN₂O · HCl | N/A |

| Molecular Weight | 232.68 g/mol | N/A |

| Melting Point | Not available. (Analog 3-Fluoro-4-morpholinoaniline: 121-123 °C).[3] | The hydrochloride salt form will have a different melting point. |

| Solubility | Slightly soluble in water. | Common for hydrochloride salts of organic amines. |

| Stability | Stable under normal conditions.[6][7] | Avoid strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[2][8][9] |

Part 2: Safe Handling and Engineering Controls

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential.

2.1 Engineering Controls: The First Line of Defense

The primary objective is to minimize exposure. This is best achieved by containing the material at its source.

-

Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of dust.[3][8] Ensure the fume hood has adequate airflow and is functioning correctly before commencing work.

-

Containment: For weighing and transferring, a ventilated balance enclosure or a powder containment hood provides an additional layer of protection.

-

Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[7][8]

2.2 Standard Operating Procedure (SOP) for Weighing and Handling

Adherence to a strict protocol is non-negotiable.

Protocol 1: Weighing and Preparing Solutions

-

Preparation: Don the required PPE (see Section 2.3). Designate a specific area within the chemical fume hood for handling the compound.

-

Tare: Place a tared weigh boat on the analytical balance inside the ventilated enclosure.

-

Dispensing: Carefully dispense the required amount of this compound onto the weigh boat using a spatula. Avoid generating dust.

-

Transfer: Gently transfer the powder to the reaction vessel. If creating a solution, add the solvent to the vessel containing the powder. Do not add the powder to the solvent, as this can increase the risk of dust dispersal.

-

Cleaning: Decontaminate the spatula and weighing surfaces immediately after use with an appropriate solvent (e.g., ethanol), and dispose of the cleaning materials as hazardous waste.

-

Closure: Tightly close the container of this compound and store it in a designated, well-ventilated area.[3]

2.3 Personal Protective Equipment (PPE): The Final Barrier

PPE is not a substitute for robust engineering controls but is essential for safeguarding against residual exposure.

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[7][8]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[8][10] Ensure gloves are inspected for integrity before use and are changed frequently, especially after direct contact.

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter for organic vapors and particulates.[7][8]

Caption: PPE selection workflow for handling the compound.

Part 3: Emergency Procedures and First Aid

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

3.1 First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

-

Inhalation: Remove the individual to fresh air and keep them comfortable for breathing.[3] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids.[8] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Rinse the mouth with water.[3] Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[3]

3.2 Spill and Leak Response

A calm and methodical response to a spill is crucial to prevent further contamination and exposure.

Caption: Decision tree for spill response protocol.

Part 4: Storage and Disposal

Proper storage and disposal are critical components of the chemical's lifecycle in the laboratory.

4.1 Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Keep away from incompatible materials such as strong oxidizing agents.[2][8]

-